Cerivastatin(1-)
Description
Historical Trajectory of HMG-CoA Reductase Inhibitors (Statins) in Molecular Biology
The scientific journey to develop inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, commonly known as statins, began with the growing understanding in the mid-20th century of the link between elevated plasma cholesterol levels and cardiovascular disease. nih.govwikipedia.org Researchers targeted the cholesterol biosynthetic pathway, identifying HMG-CoA reductase as the rate-limiting enzyme, making it an ideal target for therapeutic intervention. nih.govwikipedia.org
In the 1970s, Japanese microbiologist Akira Endo discovered the first natural inhibitor, mevastatin (B1676542) (compactin), isolated from the fungus Penicillium citrinum. news-medical.netilo.org This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus by researchers at Merck. news-medical.netnih.gov These discoveries were pivotal, proving that inhibiting this enzyme could effectively lower cholesterol levels. nih.gov The subsequent approval of lovastatin in 1987 marked the beginning of the statin era in medicine. nih.gov This breakthrough spurred the development of both semi-synthetic and fully synthetic statins, each with unique structural and pharmacological properties. nih.govresearchgate.net
The Position of Cerivastatin(1-) as a Synthetic HMG-CoA Reductase Inhibitor
Cerivastatin (B1668405) emerged as a potent, entirely synthetic, and enantiomerically pure HMG-CoA reductase inhibitor developed by Bayer A.G. wikipedia.orgnih.govnih.gov Unlike the first statins derived from fungal metabolites, cerivastatin was designed with a pyridine-based ring structure. wikipedia.orgnih.gov It was engineered to be a more potent inhibitor, demonstrating high affinity for the HMG-CoA reductase enzyme. wikipedia.orgnih.gov Research showed it to be the most active compound in its class at the time, effective at significantly lower doses than its contemporaries. nih.govnih.gov Its development represented a step forward in creating highly active, synthetic statins. nih.govnih.gov Cerivastatin was first approved for use in 1997. news-medical.netebi.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33FNO5- |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/p-1/b11-10+/t19-,20-/m1/s1 |
InChI Key |
SEERZIQQUAZTOL-ANMDKAQQSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Cerivastatin 1
Retrosynthetic Approaches to the Cerivastatin(1-) Molecular Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org The application of this methodology to Cerivastatin(1-) reveals key disconnections and strategic bond formations.
A primary retrosynthetic disconnection separates the molecule into two main fragments: the substituted pyridine (B92270) core and the enantiomerically pure dihydroxyheptenoic acid side chain. ubc.cadrugfuture.com This approach allows for the independent synthesis of each component, which are then coupled in a later step.
Further analysis of the pyridine core suggests its construction from simpler acyclic precursors through cyclization reactions. ubc.cabaranlab.org For instance, a Hantzsch-like synthesis can be envisioned, involving the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. beilstein-journals.org
The dihydroxyheptenoic acid side chain, with its two stereocenters, presents a significant synthetic challenge. mdpi.com Retrosynthetically, this can be simplified by disconnecting the C-C bond between the side chain and the pyridine ring, leading to a pyridine-containing aldehyde and a chiral synthon for the side chain. drugfuture.comresearchgate.net The chiral side chain itself can be derived from simpler achiral starting materials using asymmetric synthesis methodologies. researchgate.netjchemrev.com
Advanced Synthetic Methodologies for Cerivastatin(1-)
The synthesis of Cerivastatin(1-) necessitates the use of advanced and stereoselective chemical transformations to construct its complex architecture with high precision.
Strategies for Pyridine Core Construction
The construction of the polysubstituted pyridine ring of Cerivastatin (B1668405) is a critical aspect of its total synthesis. Various methods have been developed to achieve this, with the Hantzsch pyridine synthesis and its modifications being a prominent approach. beilstein-journals.org This typically involves the condensation of an enamine with a 1,3-dicarbonyl compound, followed by oxidation of the resulting dihydropyridine. baranlab.org
In one reported synthesis of Cerivastatin, the pyridine core was assembled through the cyclization of ethyl 3-amino-4-methylpent-2-enoate and 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one. This reaction yields a dihydropyridine intermediate, which is then oxidized to the desired pentasubstituted pyridine. drugfuture.com
Alternative strategies for pyridine synthesis include cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with electron-rich dienophiles, followed by nitrogen extrusion. baranlab.org While versatile, the specific substitution pattern of the Cerivastatin pyridine core may favor condensation-based approaches for industrial-scale production. acsgcipr.org
Enantioselective Formation of the Dihydroxyheptenoic Acid Side Chain
The dihydroxyheptenoic acid side chain of Cerivastatin contains two stereocenters, (3R, 5S), which are crucial for its biological activity. google.com Achieving the correct stereochemistry is a major challenge in its synthesis. mdpi.comresearchgate.net
Several enantioselective strategies have been employed to construct this chiral fragment. One common approach involves the use of chiral pool synthesis, starting from readily available chiral precursors like D-glucose or L-malic acid. jchemrev.comwikipedia.org These starting materials are then chemically transformed through a series of reactions to yield the desired side chain with the correct absolute stereochemistry.
Another powerful method is asymmetric catalysis, which utilizes chiral catalysts to induce stereoselectivity in reactions involving prochiral substrates. wikipedia.org For instance, asymmetric reduction of a β,δ-diketoester can be used to establish the two stereocenters in a highly controlled manner. mdpi.com Biocatalysis, employing enzymes such as alcohol dehydrogenases and aldolases, also offers a highly efficient and stereoselective route to the chiral diol side chain. researchgate.netjchemrev.commdpi.com The use of deoxyribose-5-phosphate aldolase (B8822740) (DERA) has emerged as a promising method for the synthesis of the statin side chain through a tandem aldol (B89426) reaction. researchgate.netmdpi.com
Control of Stereochemistry in Multi-Chiral Center Synthesis
The presence of multiple chiral centers in the dihydroxyheptenoic acid side chain requires precise control over the stereochemical outcome of the synthetic reactions. Diastereoselective reactions are employed to ensure the formation of the desired (3R, 5S) configuration.
One strategy involves substrate-controlled diastereoselection, where an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a chiral β-hydroxy ketone can proceed with high diastereoselectivity to yield the syn- or anti-1,3-diol, depending on the reagent and reaction conditions used. mdpi.com
Catalyst-controlled diastereoselective reactions are also widely used. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one diastereomer over the other. acs.org For instance, asymmetric hydrogenation of a β-ketoester using a chiral ruthenium or rhodium catalyst can provide access to the desired syn-diol with high diastereomeric excess. acs.org
Design and Synthesis of Cerivastatin(1-) Analogues and Probes
The synthesis of analogues and probes of Cerivastatin(1-) is crucial for structure-activity relationship (SAR) studies and for investigating its mechanism of action. These modified structures can help identify key functional groups responsible for its biological activity and can be used as tools to study its interaction with HMG-CoA reductase.
The modular nature of Cerivastatin's synthesis, with the separate construction of the pyridine core and the side chain, allows for the facile introduction of structural modifications. drugfuture.com For example, analogues with different substituents on the pyridine ring can be synthesized by using appropriately modified starting materials in the pyridine core construction. researchgate.net Similarly, modifications to the dihydroxyheptenoic acid side chain can be achieved by employing different chiral building blocks or by chemical modification of the side chain at a late stage of the synthesis.
The synthesis of radiolabeled probes, such as [14C]-labeled Cerivastatin, has been developed to study its metabolism and distribution in vivo. drugfuture.com This involves the introduction of a carbon-14 (B1195169) atom at a specific position in the molecule, typically in the pyridine ring, through the use of a labeled precursor like [14C]CO2. drugfuture.com
Analytical Determination of Enantiomeric Purity in Synthetic Intermediates and Final Product
Ensuring the enantiomeric purity of the synthetic intermediates and the final Cerivastatin(1-) product is of paramount importance, as the different enantiomers can have different pharmacological and toxicological properties. nih.gov Chiral high-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose. sigmaaldrich.comscirp.org
Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers of a chiral compound, leading to their separation. scirp.orgmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the analysis of statins. scirp.orgymcamerica.com
The development of a chiral HPLC method involves optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers. scirp.orgajol.info Once validated, the method can be used to determine the enantiomeric excess (ee) of the desired enantiomer and to quantify the amount of the unwanted enantiomer as an impurity. scirp.org This is crucial for quality control during the manufacturing process of Cerivastatin(1-).
Molecular and Cellular Pharmacology of Cerivastatin 1
Detailed Mechanism of HMG-CoA Reductase Inhibition
Cerivastatin(1-), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, exerts its primary pharmacological effect by blocking the rate-limiting step in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for a variety of essential molecules, including cholesterol. wikipedia.orgfda.gov
Competitive Binding Dynamics with Substrate HMG-CoA
The inhibitory action of cerivastatin(1-) on HMG-CoA reductase is characterized by competitive binding dynamics with the enzyme's natural substrate, HMG-CoA. wikipedia.orgfda.govnih.gov The molecular structure of cerivastatin(1-), particularly its dihydroxyheptanoic acid group, mimics the structure of HMG-CoA. wikipedia.orgresearchgate.net This structural similarity allows cerivastatin(1-) to fit into the active site of the HMG-CoA reductase enzyme, thereby directly competing with and blocking the access of HMG-CoA. wikipedia.orgbiorxiv.org The affinity of cerivastatin(1-) for the enzyme is significantly higher than that of the natural substrate, enabling it to effectively outcompete HMG-CoA and inhibit the production of mevalonate. proteopedia.org
Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC50)
The high potency of cerivastatin(1-) as an HMG-CoA reductase inhibitor is quantified by its low inhibition constant (K_i) and half-maximal inhibitory concentration (IC50). The K_i value for cerivastatin (B1668405) has been determined to be approximately 1.3 x 10⁻⁹ M (1.3 nM). nih.govproteopedia.org In studies using the human hepatoma cell line HepG2, cerivastatin demonstrated an IC50 value for cholesterol synthesis inhibition of 1.0 x 10⁻⁹ M (1.0 nM). nih.govnih.gov These values indicate a very high affinity of cerivastatin for the HMG-CoA reductase enzyme. In comparison, the reference compound lovastatin (B1675250) is about 100-fold less potent, with a K_i value of 150 x 10⁻⁹ M. nih.govproteopedia.org
| Compound | Inhibition Constant (K_i) | Half-Maximal Inhibitory Concentration (IC50) |
|---|---|---|
| Cerivastatin(1-) | 1.3 nM | 1.0 nM |
| Lovastatin | 150 nM | N/A |
Structural Basis of Enzyme-Cerivastatin(1-) Complex Formation
The formation of the stable complex between cerivastatin(1-) and HMG-CoA reductase is based on a series of specific molecular interactions. As a type II statin, cerivastatin(1-) possesses a pyridine (B92270) ring structure which, along with its other components, engages in multiple interactions within the enzyme's active site. fda.govresearchgate.net The HMG-like moiety of statins binds within the "cis loop" of the enzyme, a flexible region that can accommodate the inhibitor. proteopedia.orgproteopedia.org
Key polar interactions occur between the inhibitor and specific amino acid residues of the enzyme. These include interactions with Serine 684, Aspartate 690, Lysine 691, and Lysine 692. proteopedia.orgproteopedia.org Furthermore, hydrogen bonds are formed between the O5-hydroxyl group of the statin and the residues Glutamate 559 and Aspartate 767. proteopedia.org Van der Waals interactions also contribute significantly to the binding affinity, involving residues such as Leucine 562, Valine 683, Leucine 853, Alanine 856, and Leucine 857, which interact with the hydrophobic ring structures of the statin. proteopedia.orgproteopedia.org This complex network of interactions explains the high-affinity binding and potent inhibitory effect of cerivastatin(1-) on HMG-CoA reductase.
Non-Canonical Molecular and Cellular Effects of Cerivastatin(1-) (Pleiotropy)
Beyond its primary role in cholesterol synthesis inhibition, cerivastatin(1-) exhibits pleiotropic effects by influencing other cellular pathways that are dependent on the products of the mevalonate pathway. ahajournals.orgnih.gov
Disruption of Isoprenoid Pathway Intermediates
The inhibition of HMG-CoA reductase by cerivastatin(1-) leads to a reduction in the synthesis of mevalonate, which is a precursor not only for cholesterol but also for various isoprenoid intermediates. nih.govnih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification of a variety of proteins, including small GTP-binding proteins like Ras and Rho. nih.govnih.gov By depleting the cellular pool of these isoprenoids, cerivastatin(1-) disrupts the function of these signaling proteins. nih.govahajournals.org
Cerivastatin(1-)'s inhibition of the mevalonate pathway directly curtails the synthesis of farnesyl pyrophosphate (FPP). nih.govpnas.org FPP is a key isoprenoid that serves as a lipid attachment for the farnesylation of proteins, a process essential for their proper membrane localization and function. researchgate.net One such farnesylated protein is Ras, a critical component of cell signaling pathways that regulate cell proliferation. nih.gov
Research has shown that the inhibitory effects of cerivastatin on cell proliferation can be partially reversed by the addition of exogenous FPP, indicating that the depletion of FPP is a significant consequence of cerivastatin's action. researchgate.netahajournals.org However, in some cancer cell lines, the anti-invasive effects of cerivastatin were reversed by GGPP but not by FPP, suggesting that while FPP synthesis is impacted, the downstream effects on Rho protein geranylgeranylation may be more functionally significant in certain cellular contexts. nih.govoup.com The reduction in membrane-associated Ras following cerivastatin treatment further confirms the disruption of FPP-dependent processes. researchgate.net
Impact on Geranylgeranyl Pyrophosphate (GGPP) Synthesis
Cerivastatin's primary mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. psu.edu This inhibition directly curtails the synthesis of mevalonate, a precursor for both FPP and GGPP. ahajournals.org Consequently, the cellular pool of GGPP is diminished. This reduction in GGPP availability is central to many of cerivastatin's effects, as GGPP is essential for the geranylgeranylation of various proteins, most notably the Rho family of small GTPases. ahajournals.orgpsu.edu This lipid modification is a prerequisite for the proper localization and function of these signaling proteins at the cell membrane. ahajournals.orgoup.com Studies have demonstrated that the effects of cerivastatin on various cellular processes, such as cell proliferation and signaling, can be reversed by the addition of exogenous GGPP, confirming the critical role of GGPP depletion in cerivastatin's mechanism of action. oup.comahajournals.orgnih.gov
Modulation of Small GTPase Signaling Pathways
By reducing the intracellular levels of GGPP, cerivastatin effectively inhibits the prenylation of RhoA, a process vital for its translocation from the cytoplasm to the cell membrane. oup.comnih.gov This prevents RhoA from becoming active and engaging with its downstream effectors. One of the key pathways affected is the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway. Inhibition of this pathway by cerivastatin leads to the disorganization of actin stress fibers and the disappearance of focal adhesion sites, which are crucial for cell motility and invasion. nih.govnih.gov
Furthermore, cerivastatin has been shown to inhibit the RhoA/FAK/AKT signaling pathway. ahajournals.orgnih.gov The inactivation of RhoA prevents the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of Akt (also known as Protein Kinase B). ahajournals.org This cascade is involved in cell survival and proliferation, and its inhibition by cerivastatin contributes to the compound's anti-proliferative effects. ahajournals.orgnih.gov
Alterations in Cellular Proliferation and Apoptosis Mechanisms
In human arterial myocytes, cerivastatin has demonstrated a potent inhibitory effect on proliferation. researchgate.net This effect is significantly more pronounced than its impact on cholesterol biosynthesis within these cells. researchgate.net The antiproliferative action is linked to the induction of apoptosis, or programmed cell death. The regulation of cell number in the arterial wall is a delicate balance between proliferation and apoptosis, and cerivastatin shifts this balance towards apoptosis in smooth muscle cells. researchgate.net
| Statin | Proliferation IC50 (µM) | Cholesterol Biosynthesis IC50 (µM) |
|---|---|---|
| Cerivastatin | 0.046 | 0.004 |
| Simvastatin (B1681759) | 0.5 | 0.03 |
| Fluvastatin | 0.3 | 0.032 |
| Atorvastatin (B1662188) | 7.3 | 0.34 |
| Pitavastatin | 4.6 | 0.04 |
| Pravastatin (B1207561) | INACTIVE | 15 |
| Rosuvastatin (B1679574) | 17 | NOT ASSAYED |
Cerivastatin has been shown to suppress the proliferation and activation of macrophages. ahajournals.orgahajournals.org In studies involving cultured human monocyte-derived macrophages, cerivastatin reduced macrophage numbers in a dose-dependent manner. ahajournals.org This suggests an antiproliferative effect on these immune cells. Furthermore, cerivastatin treatment has been associated with reduced macrophage activation, leading to decreased expression of matrix metalloproteinases (MMPs) and tissue factor. ahajournals.orgahajournals.org Some studies suggest that statins like cerivastatin may also influence macrophage polarization, potentially enhancing pro-inflammatory responses under certain conditions. researchgate.net
Cerivastatin exhibits significant anti-cancer properties across various cancer cell lines through the modulation of proliferation and apoptosis.
Breast Cancer: In aggressive breast cancer cell lines such as MDA-MB-231, which overexpress RhoA, cerivastatin inhibits both cell proliferation and invasion. nih.govscirp.org This is achieved by inducing a G1/S phase cell cycle arrest, which is associated with an increase in the cell cycle inhibitor p21Waf1/Cip1. oup.comnih.gov The anti-invasive effect is linked to the delocalization of RhoA from the cell membrane, leading to the disruption of the actin cytoskeleton. nih.gov Cerivastatin has also been shown to enhance the anti-tumor activity of chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131) in human breast cancer cells. mdpi.com
Osteosarcoma: Cerivastatin has been identified as a potent and selective agent that induces apoptosis in highly metastatic osteosarcoma cell lines (MG63.3), while having a lesser effect on the parental, less metastatic cells (MG63). nih.govnih.gov This selective induction of apoptosis is a key mechanism of its anti-tumor activity in this cancer type. nih.gov The effect has been linked to the inactivation of RhoA GTPase. nih.gov
Uveal Melanoma: In uveal melanoma (UM) cell lines, cerivastatin has demonstrated antiproliferative effects. mdpi.com It has been shown to be the most potent among several tested statins in decreasing the proliferation of UM cells. mdpi.com When used in combination with the MEK inhibitor trametinib, synergistic concentrations of cerivastatin induced a significant arrest of proliferation and the cell cycle, and enhanced apoptosis, particularly in high-risk UM cell lines. mdpi.com This combined treatment also led to a reduction in ERK and AKT phosphorylation and an increase in the inactive, cytoplasmic form of YAP (Yes-associated protein). mdpi.com
| Uveal Melanoma Cell Line | Cerivastatin IC50 (µM) |
|---|---|
| UPMM2 | 0.06 |
| UPMM3 | 1.56 |
| OMM2.5 | Data not available in provided context |
Gene Expression Profiling and Protein Level Modifications
Cerivastatin(1-) exerts significant influence on cellular behavior by modulating the expression of a wide array of genes and modifying protein levels, primarily through the inhibition of the mevalonate pathway. This action prevents the synthesis of crucial isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are necessary for the post-translational modification and function of small GTP-binding proteins such as Ras and Rho. nih.govresearchgate.net
In studies using aggressive breast cancer cells (MDA-MB-231), cerivastatin treatment led to the modification of at least 13 genes, with changes confirmed at the protein level. nih.gov These modifications contribute to the inhibition of cell proliferation and invasion. nih.gov Genes associated with cell proliferation, such as cyclin D1, proliferating cell nuclear antigen (PCNA), and c-myc, were downregulated. nih.gov Concurrently, genes that act as negative regulators of the cell cycle, including p21(Waf1) and p19(INK4d), were upregulated. nih.gov The increase in p21(Waf1/Cip1) protein levels contributes to a G1/S phase arrest in the cell cycle. nih.govahajournals.org This upregulation of p21 is due to increased gene transcription and synthesis, not a decrease in its degradation. ahajournals.orgmedchemexpress.com
The compound also modulates signaling pathways at the protein level. Cerivastatin induces the inactivation of NFκB in a manner dependent on RhoA inhibition, which in turn decreases the expression of urokinase and MMP-9. nih.govmedchemexpress.com It also reduces the expression of tissue factor (TF) in macrophages within atherosclerotic plaques. ahajournals.org In human endothelial cells, cerivastatin has been shown to upregulate the protein level of endothelial nitric oxide synthase (eNOS). jpp.krakow.pl
Table 1: Selected Gene and Protein Modifications Induced by Cerivastatin(1-)
| Gene/Protein | Modification | Associated Cellular Process | Cell/Tissue Type |
|---|---|---|---|
| Cyclin D1 | Downregulation | Cell Cycle Proliferation | Human Breast Cancer (MDA-MB-231) |
| PCNA | Downregulation | Cell Cycle Proliferation | Human Breast Cancer (MDA-MB-231) |
| c-myc | Downregulation | Cell Cycle Proliferation | Human Breast Cancer (MDA-MB-231) |
| p21(Waf1/Cip1) | Upregulation | Cell Cycle Arrest (G1/S) | Human Breast Cancer (MDA-MB-231), Endothelial Cells |
| MMP-9 | Downregulation | Cell Invasion, Matrix Remodeling | Human Breast Cancer (MDA-MB-231), Rabbit Macrophages |
| u-PA | Downregulation | Cell Invasion | Human Breast Cancer (MDA-MB-231) |
| Tissue Factor (TF) | Downregulation | Thrombogenicity, Cell Invasiveness | Rabbit Macrophages, Human Breast Cancer (MDA-MB-231) |
| RhoA | Delocalization from Membrane | Cell Adhesion, Migration | Human Breast Cancer (MDA-MB-231), Endothelial Cells |
| eNOS | Upregulation | Nitric Oxide Production | Human Endothelial Cells |
| FAK | Decreased Phosphorylation | Cell Adhesion, Migration | Human Glioblastoma Cells |
Modulation of Cell Adhesion and Migration Processes
Cerivastatin(1-) significantly modulates cell adhesion and migration, key processes in both physiological and pathological contexts such as cancer metastasis. oup.comnih.gov The primary mechanism for this effect is the inhibition of RhoA prenylation, a necessary step for its localization to the cell membrane and subsequent activation. nih.govoup.com By preventing the synthesis of GGPP, cerivastatin causes RhoA to be delocalized from the membrane to the cytosol. ahajournals.orgoup.com
This inactivation of RhoA has profound consequences on the cellular architecture required for motility. oup.com It leads to the disorganization of the actin cytoskeleton and the disappearance of actin stress fibers. ahajournals.orgoup.com This is accompanied by a loss of focal adhesion points, which are critical structures for cell-matrix adhesion and traction during migration. oup.comnih.gov Studies in human glioblastoma cells and breast cancer cells have demonstrated that cerivastatin treatment disrupts focal adhesion plaques and actin stress fibers, resulting in the cells becoming rounder. oup.comnih.gov
The disruption of focal adhesions is linked to the downstream signaling of focal adhesion kinase (FAK). ahajournals.orgnih.gov Cerivastatin has been shown to decrease the tyrosine phosphorylation of FAK, thereby inhibiting its activity. nih.gov The inhibition of the RhoA/FAK/AKT signaling pathway is considered a key mechanism explaining many of the anti-migratory and anti-invasive effects of the compound. nih.gov
The anti-invasive effect of cerivastatin has been demonstrated in Matrigel invasion assays, where it dose-dependently inhibits the migration of highly invasive breast cancer cells. oup.com This inhibition of invasion is observed after as little as 18 hours of treatment and is directly linked to the effects on RhoA, as the effect can be reversed by the addition of GGPP but not FPP. nih.govoup.com
Comparative Molecular Pharmacological Profiles of Cerivastatin(1-) with Other HMG-CoA Reductase Inhibitors
Statins, while sharing a common primary mechanism of inhibiting HMG-CoA reductase, exhibit distinct molecular pharmacological profiles. ahajournals.orge-lactancia.org These differences arise from variations in their chemical structure, which affect their binding affinity to the enzyme, lipophilicity, and metabolic pathways. e-lactancia.orgmdpi.com Cerivastatin is a fully synthetic, lipophilic statin. ahajournals.orge-lactancia.org
Cerivastatin was developed to be a highly potent inhibitor of HMG-CoA reductase. wikipedia.org Comparative studies measuring the concentration required for 50% inhibition (IC50) of the enzyme demonstrate its superior potency. wikipedia.org For instance, the IC50 value for cerivastatin was found to be 1.1 nM, significantly lower than that of lovastatin (77 nM), simvastatin (66 nM), and pravastatin (176 nM). wikipedia.org Its inhibitory constant (Ki) of 1.3 x 10⁻⁹ M is over 100 times lower than that of lovastatin. wikipedia.org Informal comparisons suggest cerivastatin is approximately 20-fold more potent than atorvastatin and 5.5-fold more potent than rosuvastatin in its primary lipid-lowering effect. nih.gov
The statins also differ in their physicochemical properties and metabolism. Cerivastatin, along with atorvastatin, simvastatin, and lovastatin, is relatively lipophilic and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. ahajournals.orge-lactancia.org In contrast, pravastatin and rosuvastatin are more hydrophilic, and their metabolism is less dependent on the CYP pathway. e-lactancia.org These differences in lipophilicity and metabolism can influence tissue distribution and the potential for drug-drug interactions, contributing to their unique pharmacological profiles beyond their direct enzyme inhibition.
Table 2: Comparative Potency of HMG-CoA Reductase Inhibitors
| Statin | Type | Lipophilicity | HMG-CoA Reductase IC50 | Relative Potency for LDL Reduction (vs. Cerivastatin) |
|---|---|---|---|---|
| Cerivastatin(1-) | Synthetic (Type II) | Lipophilic | 1.1 nM | 1x |
| Atorvastatin | Synthetic (Type II) | Lipophilic | - | ~0.05x |
| Rosuvastatin | Synthetic (Type II) | Hydrophilic | - | ~0.18x |
| Simvastatin | Fermentation-derived (Type I) | Lipophilic | 66 nM | - |
| Lovastatin | Fermentation-derived (Type I) | Lipophilic | 77 nM | - |
| Pravastatin | Fermentation-derived (Type I) | Hydrophilic | 176 nM | - |
| Fluvastatin | Synthetic (Type II) | Intermediate | - | ~0.004x |
Metabolic Biotransformation Pathways of Cerivastatin 1
Elucidation of Primary Oxidative Metabolic Pathways
The oxidative metabolism of Cerivastatin(1-) is the principal route of its biotransformation. This process is mediated by the Cytochrome P450 (CYP) superfamily of enzymes, resulting in the formation of key active metabolites. nih.gov
The metabolism of Cerivastatin(1-) is characterized by a dual oxidative pathway involving two main CYP isoenzymes: CYP2C8 and CYP3A4. nih.govwikipedia.org This dual route was initially considered a favorable characteristic, suggesting a lower susceptibility to metabolic drug-drug interactions, as the blockage of one pathway could be compensated by the other. nih.govnih.gov
In vitro studies using human liver microsomes and recombinant CYP enzymes have elucidated the relative contributions of these isoenzymes. capes.gov.br CYP2C8 is the primary enzyme, accounting for up to 60% of the oxidative metabolism of Cerivastatin(1-). nih.gov It is predominantly responsible for the hydroxylation reaction that forms the M-23 metabolite and also contributes to the demethylation reaction forming the M-1 metabolite. nih.govcapes.gov.br
CYP3A4 is the second major enzyme involved, contributing to approximately 40% of the oxidative metabolism. nih.gov Its main role is in the demethylation of the benzylic methyl ether moiety to produce the M-1 metabolite. nih.govnih.gov The involvement of both CYP2C8 and CYP3A4 highlights the complexity of Cerivastatin(1-)'s metabolic profile. capes.gov.br
| CYP Isoenzyme | Approximate Contribution | Primary Metabolic Reaction(s) | Resulting Metabolite(s) |
|---|---|---|---|
| CYP2C8 | ~60% nih.gov | Hydroxylation and Demethylation nih.govcapes.gov.br | M-23 and M-1 nih.gov |
| CYP3A4 | ~40% nih.gov | Demethylation nih.govnih.gov | M-1 nih.govnih.gov |
Two main oxidative biotransformation reactions lead to the formation of the primary metabolites of Cerivastatin(1-). nih.gov
M-1 (O-desmethyl-cerivastatin) : This metabolite is formed through the demethylation of the benzylic methyl ether group of the parent compound. nih.govwikipedia.org Both CYP2C8 and CYP3A4 enzymes catalyze this reaction. nih.govcapes.gov.br
M-23 (6-hydroxyl-cerivastatin) : This metabolite results from the stereoselective hydroxylation of one of the methyl groups on the 6-isopropyl substituent. nih.govwikipedia.org This reaction is predominantly mediated by the CYP2C8 isoenzyme. nih.govcapes.gov.br
Both M-1 and M-23 are pharmacologically active, possessing HMG-CoA reductase inhibitory activity similar to the parent drug. nih.govfda.gov
A third, minor metabolite, M-24 , is also formed. wikipedia.org This metabolite is the product of both hydroxylation and demethylation reactions. fda.govnih.gov However, M-24 is generally not detectable in plasma. nih.govwikipedia.org
| Metabolite | Formation Pathway | Enzymes Involved | Pharmacological Activity |
|---|---|---|---|
| M-1 | Demethylation nih.govwikipedia.org | CYP2C8, CYP3A4 nih.gov | Active nih.govfda.gov |
| M-23 | Hydroxylation nih.govwikipedia.org | CYP2C8 nih.gov | Active nih.govfda.gov |
| M-24 | Hydroxylation and Demethylation fda.govnih.gov | CYP2C8, CYP3A4 nih.gov | Active, but not detected in plasma nih.govnih.gov |
Analysis of Glucuronidation Pathways and Lactone Formation
In addition to oxidative metabolism, Cerivastatin(1-) can undergo phase II conjugation reactions, specifically glucuronidation. pharmgkb.org This pathway involves the formation of an acyl glucuronide conjugate of the drug's active hydroxy acid form. pharmgkb.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 identified as capable enzymes. pharmgkb.orgacs.org
A significant consequence of this glucuronidation is the subsequent formation of Cerivastatin (B1668405) lactone. pharmgkb.org The acyl glucuronide conjugate can undergo spontaneous, non-enzymatic cyclization to form the corresponding delta-lactone. pharmgkb.org This suggests that the formation of the lactone in vivo may occur, at least in part, via this indirect pathway. pharmgkb.org While glucuronidation is considered a minor clearance pathway for Cerivastatin(1-) compared to CYP-mediated oxidation, the resulting lactone is metabolized more rapidly by CYP enzymes than the parent acid form. nih.gov
In Vitro Studies on Enzyme Kinetics of Cerivastatin(1-) Metabolism
In vitro studies have been crucial for characterizing the kinetic parameters of Cerivastatin(1-)'s metabolism. These studies, often using human liver microsomes or recombinant enzymes, help quantify the efficiency of the metabolic pathways. nih.govcapes.gov.br
Kinetic analyses have shown that genetic variants of CYP2C8 can significantly alter the metabolic clearance of Cerivastatin(1-). nih.gov For instance, the CYP2C83 and CYP2C84 variants exhibit a two- to six-fold increase in metabolic clearance compared to the wild-type enzyme. nih.govnih.gov
The inhibitory potential of other compounds on Cerivastatin(1-) metabolism has also been quantified. Gemfibrozil (B1671426), for example, markedly inhibits the CYP2C8-mediated formation of M-23 with an inhibition constant (Ki) of 69 µM in human liver microsomes. capes.gov.br
Kinetic studies of glucuronidation and lactonization in human liver microsomes have determined an intrinsic clearance (CLint) value for Cerivastatin(1-) of approximately 3 µl/min/mg of protein. pharmgkb.org
| Enzyme | Metabolite | Apparent Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Clint) (μl/min/pmol CYP) |
|---|---|---|---|---|
| CYP2C8.1 (Wild Type) | M-1 | 3.5 ± 0.6 | 1.5 ± 0.1 | 0.43 |
| M-23 | 3.8 ± 0.5 | 4.5 ± 0.2 | 1.18 | |
| CYP2C8*3 | M-1 | 1.4 ± 0.3 | 5.3 ± 0.4 | 3.79 |
| M-23 | 1.8 ± 0.3 | 10.3 ± 0.7 | 5.72 |
Data adapted from in vitro studies with recombinant enzymes. nih.gov Km represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction rate.
Molecular Basis of Cerivastatin 1 Drug Interactions
Mechanistic Investigations of Cytochrome P450 Enzyme Inhibition by Cerivastatin(1-)
Cerivastatin's susceptibility to drug interactions is largely defined by its role as a substrate for cytochrome P450 (CYP) enzymes, rather than as a significant inhibitor of them. The metabolism of cerivastatin (B1668405) is a dual oxidative pathway primarily mediated by two key CYP isoforms: CYP2C8 and CYP3A4. nih.gov CYP2C8 is responsible for approximately 60% of its oxidation into its main metabolites, M-1 (O-desmethyl-cerivastatin) and M-23 (6-hydroxyl-cerivastatin), while CYP3A4 contributes to about 40% of its metabolism, predominantly forming the M-1 metabolite. nih.gov
This reliance on specific CYP pathways makes cerivastatin the "victim" of interactions with drugs that inhibit these enzymes. nih.gov When a co-administered drug inhibits CYP2C8 or CYP3A4, the metabolic clearance of cerivastatin is reduced, leading to a significant increase in its plasma concentration and, consequently, an elevated risk of myotoxicity. nih.govahajournals.org The interactions are therefore characterized by the inhibition of cerivastatin metabolism by other agents, not by cerivastatin inhibiting the metabolism of co-administered drugs. Mechanism-based inhibition, where a drug is converted by a CYP enzyme into a reactive metabolite that irreversibly binds to and deactivates the enzyme, is a particularly potent form of DDI. nih.govnih.govresearchgate.net For instance, the glucuronide metabolite of gemfibrozil (B1671426) is an effective mechanism-based inhibitor of CYP2C8, which plays a crucial role in its interaction with cerivastatin. nih.gov
Role of Drug Transporters (e.g., OATP1B1) in Cerivastatin(1-) Dispositional Interactions
Beyond metabolic enzymes, drug transporters are critical determinants of cerivastatin's pharmacokinetics. The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key influx transporter expressed on the sinusoidal membrane of hepatocytes. ovid.comnih.gov OATP1B1 facilitates the uptake of cerivastatin from the blood into the liver, the primary site of its metabolism and elimination. ovid.com
Inhibition of OATP1B1-mediated uptake is a major mechanism for DDIs involving cerivastatin. nih.gov When a co-administered drug blocks this transporter, the hepatic uptake of cerivastatin is impaired, leading to elevated plasma concentrations and increased systemic exposure. nih.govnih.gov This mechanism is central to the interaction observed between cerivastatin and drugs like cyclosporine. nih.gov
Furthermore, genetic variations in the SLCO1B1 gene can significantly reduce the function of the OATP1B1 transporter, predisposing individuals to higher cerivastatin levels and an increased risk of myotoxicity even without a co-administered inhibitor. nih.govescholarship.org Functional analysis of various SLCO1B1 variants has demonstrated their significant impact on cerivastatin uptake. nih.govresearchgate.net
| SLCO1B1 Variant/Haplotype | Cerivastatin Uptake (% of Reference) | Reference |
|---|---|---|
| Reference | 100% | nih.govresearchgate.net |
| P155T | 72% | nih.govresearchgate.net |
| V174A | 32% | nih.govresearchgate.net |
| R57Q | 18% | nih.govresearchgate.net |
| OATP1B115 Haplotype | 5.7% | nih.govresearchgate.net |
| Novel Frameshift Insertion | 3.4% | nih.govresearchgate.net |
| OATP1B114 Haplotype | 2.1% | nih.govresearchgate.net |
Characterization of Specific Molecular Interactions with Co-Administered Agents (e.g., Gemfibrozil, Cyclosporine, Clopidogrel)
The severe adverse events associated with cerivastatin were often linked to its use with specific drugs that interfere with its metabolism and transport.
Gemfibrozil : The combination of cerivastatin and gemfibrozil was strongly associated with an increased risk of rhabdomyolysis. drugs.comnih.gov The molecular basis for this interaction is multifaceted. Gemfibrozil significantly inhibits the CYP2C8-mediated metabolism of cerivastatin. nih.govnih.gov This interaction is intensified because a metabolite of gemfibrozil, gemfibrozil glucuronide, acts as a potent mechanism-based inhibitor of CYP2C8. nih.gov This leads to a profound and sustained reduction in cerivastatin clearance. The impact of gemfibrozil on cerivastatin's pharmacokinetics is substantial, leading to a marked increase in systemic exposure to both the parent drug and its lactone form. nih.gov
| Pharmacokinetic Parameter | Analyte | Average Increase/Decrease vs. Placebo | Reference |
|---|---|---|---|
| AUC(0-infinity) | Parent Cerivastatin | 559% Increase | nih.gov |
| Cmax | Parent Cerivastatin | 307% Increase | nih.gov |
| AUC(0-infinity) | Cerivastatin Lactone | 440% Increase | nih.gov |
| AUC(0-infinity) | Metabolite M-1 | 435% Increase | nih.gov |
| AUC(0-24) | Metabolite M-23 | 78% Decrease | nih.gov |
Cyclosporine : Co-administration of the immunosuppressant cyclosporine markedly increases plasma concentrations of cerivastatin. ovid.comnih.govuni.lu The primary mechanism underlying this interaction is the potent inhibition of the OATP1B1 transporter (also referred to as OATP2) by cyclosporine. nih.govnih.govmedsafe.govt.nz Studies in human hepatocytes and OATP1B1-expressing cells have shown that cyclosporine inhibits cerivastatin uptake with high affinity, with reported Ki values of 0.2 to 0.7 µM. nih.gov While cyclosporine is also known to inhibit CYP3A4, its effect on OATP1B1 is considered the principal cause of the clinically significant interaction with cerivastatin. nih.govmedsafe.govt.nz The metabolism of cerivastatin was only inhibited by cyclosporine at a high concentration (IC50 > 30 µM), reinforcing that transporter inhibition is the main interaction mechanism. nih.gov
Clopidogrel (B1663587) : Epidemiological and in vitro data reveal a significant interaction between cerivastatin and the antiplatelet agent clopidogrel. nih.govnih.gov The use of clopidogrel was strongly associated with rhabdomyolysis in patients taking cerivastatin. nih.govnih.gov The molecular mechanisms involve both metabolic and transporter pathways. Clopidogrel and its metabolites are potent inhibitors of CYP2C8, a primary enzyme in cerivastatin's metabolic clearance. nih.govnih.gov In addition to enzyme inhibition, clopidogrel was also shown to inhibit the OATP1B1-mediated uptake of cerivastatin, with a reported IC50 value of 0.32 µM. escholarship.org This dual inhibition of both a major metabolic enzyme and the key hepatic uptake transporter significantly reduces cerivastatin's elimination, providing a clear molecular basis for the observed increase in adverse events. nih.govescholarship.org
Advanced Analytical Methodologies for Cerivastatin 1 and Its Metabolites
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methods
The development of robust and sensitive LC-MS and LC-MS/MS methods has been crucial for the detailed study of Cerivastatin(1-). nih.gov These methods are favored for their high selectivity and sensitivity, which are essential for detecting the low concentrations of Cerivastatin(1-) and its metabolites typically found in biological samples. nih.govnih.gov Validation of these methods is performed in accordance with stringent regulatory guidelines to ensure their accuracy, precision, linearity, and stability. payeshdarou.irscielo.br
Chromatographic Separation Techniques (e.g., Reversed-Phase HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of Cerivastatin(1-) and its metabolites from complex biological matrices. nih.govresearchgate.netnih.gov This technique utilizes a non-polar stationary phase, typically a C18 or C8 column, and a polar mobile phase. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Several studies have detailed specific RP-HPLC methods. For instance, one method used a Symmetry C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v) to achieve good separation. nih.gov Another approach employed a Zorbax SB-C18 column with a gradient elution of 0.2% formic acid in water and methanol (B129727). payeshdarou.ir The choice of mobile phase composition, pH, and flow rate are critical parameters that are optimized to achieve the desired resolution and peak shape. nih.govresearchgate.net For example, a mobile phase consisting of water/acetonitrile (30/70, v/v) with 0.03% formic acid has been successfully used with a reverse phase Xterra ODS column. nih.gov
Table 1: Examples of Reversed-Phase HPLC Methods for Cerivastatin (B1668405) Analysis
| Stationary Phase | Mobile Phase | Application | Reference |
| Xterra ODS | Water/acetonitrile (30/70, v/v) with 0.03% formic acid | Quantification in human plasma | nih.gov |
| Symmetry C18 | Ammonium acetate buffer (10 mM; pH 4.0) and acetonitrile (40:60 v/v) | Simultaneous determination of multiple cardiovascular agents | nih.gov |
| Zorbax SB-C18 | 0.2% formic acid in water and methanol (gradient elution) | Simultaneous quantification of rosuvastatin (B1679574) and apixaban | payeshdarou.ir |
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, Positive Ionization)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for quantifying low levels of Cerivastatin(1-) and its metabolites. nih.gov Positive electrospray ionization (ESI) is a commonly used ionization technique for Cerivastatin(1-), where the protonated molecule [M+H]⁺ is generated. nih.govnih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for quantification. nih.govpayeshdarou.irnih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. For Cerivastatin, a common mass transition monitored is m/z 460.4 → 356.3. nih.gov The use of an internal standard, such as atorvastatin (B1662188) with a transition of m/z 559.2 → 440.3, is essential for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov
Table 2: MRM Transitions for Cerivastatin and an Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cerivastatin | 460.4 | 356.3 | nih.gov |
| Atorvastatin (IS) | 559.2 | 440.3 | nih.gov |
High-Throughput Quantification Approaches for In Vitro and In Vivo Mechanistic Studies
The need to analyze a large number of samples from in vitro and in vivo studies has driven the development of high-throughput quantification methods. wiley.com These methods aim to reduce sample analysis time without compromising data quality. A rapid LC-MS/MS method with a sample analysis time of 2 minutes per sample has been reported, allowing for the analysis of over 400 human plasma samples per day. nih.gov Such high-throughput methods are invaluable for pharmacokinetic studies and for screening potential drug-drug interactions. nih.govwiley.com The automation of sample preparation, for example, using 96-well plates, further increases the throughput of these assays. acs.org
Methodologies for Characterizing Metabolite Profiles
The metabolism of Cerivastatin(1-) leads to the formation of several metabolites, including M-1 and M-23. nih.gov LC-MS/MS is the primary tool for identifying and quantifying these metabolites. nih.govpreprints.org The development of specific MRM transitions for each metabolite allows for their simultaneous quantification along with the parent drug. For instance, the metabolites M-1 and M-23 have been quantified in plasma samples to assess their pharmacokinetic profiles. nih.gov One study identified the lactone metabolite of cerivastatin using capillary electrophoresis, although the recovery of this metabolite from plasma was low. tandfonline.com Another study quantified cerivastatin and its metabolites M-1 and M-23 using HPLC with fluorescence detection. nih.gov Furthermore, a study on the in vitro metabolism of cerivastatin by different CYP2C8 variants quantified the parent drug and its metabolites using HPLC-MS. nih.gov
Applications in Pre-clinical Sample Analysis
The analytical methodologies described above are extensively applied in the analysis of pre-clinical samples, such as plasma and tissue homogenates from animal studies. oup.commedsci.org These analyses are critical for determining the pharmacokinetic parameters, tissue distribution, and metabolic fate of Cerivastatin(1-). For example, LC-MS/MS has been used to measure cerivastatin concentrations in plasma, muscle, and liver tissues of rats to investigate its pharmacokinetics and potential for muscle toxicity. oup.com The lower limit of quantitation (LLOQ) in these studies is often in the low ng/mL or ng/g range, highlighting the sensitivity of the methods. oup.com The data from these pre-clinical analyses provide essential information for assessing the efficacy and safety of the drug before it proceeds to clinical trials.
Structure Activity Relationship Sar Studies of Cerivastatin 1
Identification of Structural Determinants for HMG-CoA Reductase Affinity and Selectivity
Cerivastatin (B1668405), a synthetic statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comwikipedia.org Its high affinity and selectivity are attributed to specific structural features that optimize its interaction with the enzyme's active site.
The fundamental structure of all statins includes a dihydroxyheptanoic acid unit, which is a modified version of the HMG moiety of the natural substrate, HMG-CoA. wikipedia.org This HMG-like portion is crucial for competitive inhibition as it binds to the same active site on the HMG-CoA reductase enzyme. wikipedia.org For effective binding, all statins, including cerivastatin, must possess the correct 3R,5R stereochemistry. wikipedia.org
Cerivastatin is classified as a Type II statin, which is fully synthetic and features a larger hydrophobic region compared to Type I statins. helsinki.fi A key structural component of Type II statins is a fluorophenyl group. helsinki.fimdpi.com In cerivastatin, this is part of a larger hydrophobic assembly that includes a pyridine (B92270) ring with two isopropyl groups and a methoxymethyl group. wikipedia.orghelsinki.finih.gov This complex ring structure is covalently linked to the HMG-like moiety and plays a significant role in the tight binding to HMG-CoA reductase. helsinki.fisysrevpharm.org The hydrophobic groups of cerivastatin are designed to mimic the CoA portion of the natural substrate, effectively blocking its access to the active site. mdpi.com
The high potency of cerivastatin is demonstrated by its low inhibitory constant (Ki) and IC50 values. Its Ki for HMG-CoA reductase is approximately 1.3 nM, significantly lower than that of many other statins. medchemexpress.comselleckchem.com For instance, the inhibitory constant for lovastatin (B1675250) is about 100 times higher. wikipedia.orgfda.gov This high affinity is a direct result of the optimized interactions between cerivastatin's structural components and the amino acid residues within the active site of HMG-CoA reductase. wikipedia.orgwikipedia.org
The selectivity of statins for the liver, the primary site of cholesterol synthesis, is an important aspect of their therapeutic profile. e-lactancia.org This hepatoselectivity is influenced by the physicochemical properties of the statin, particularly its lipophilicity. e-lactancia.org Cerivastatin is a highly lipophilic compound. e-lactancia.orgnih.gov This property facilitates its passive diffusion across hepatocyte cell membranes, leading to efficient first-pass uptake by the liver. e-lactancia.org While this contributes to its potent effect in the liver, it also allows for easier passage into non-hepatic cells compared to more hydrophilic statins. e-lactancia.org
The metabolism of cerivastatin also plays a role in its activity. It is metabolized in the liver to active metabolites, M1 and M23, which also inhibit HMG-CoA reductase, thereby contributing to the duration of its action. fda.govnih.gov
Table 1: Comparison of Inhibitory Potency of Statins
| Statin | IC50 (nM) | Ki (nM) |
|---|---|---|
| Cerivastatin | 1.1 wikipedia.org | 1.3 medchemexpress.comselleckchem.com |
| Lovastatin | 77 wikipedia.org | 150 wikipedia.org |
| Simvastatin (B1681759) | 66 wikipedia.org | Not specified |
| Pravastatin (B1207561) | 176 wikipedia.org | Not specified |
This table presents the half maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for several statins, highlighting the high potency of cerivastatin.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a compound with its biological activity.
Application of 3D-QSAR and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its target receptor. mdpi.commdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule to build a predictive model of its biological activity. physchemres.orgfrontiersin.org The quality of these models is assessed by statistical parameters such as the cross-validation coefficient (q²) and the correlation coefficient (r²). mdpi.comresearchgate.net
While specific CoMSIA studies focusing solely on cerivastatin are not extensively detailed in the provided results, the principles of this methodology are broadly applicable to the statin class. For instance, 3D-QSAR studies on other HMG-CoA reductase inhibitors have successfully identified key structural features that influence their inhibitory activity. researchgate.net These studies often reveal that hydrophobic and electrostatic fields play crucial roles in the QSAR model. researchgate.net
CoMSIA has been applied to various classes of enzyme inhibitors to understand the structure-activity relationships and guide the design of new, more potent compounds. guidetopharmacology.orgncats.ioprobes-drugs.org The contour maps generated from CoMSIA provide a visual representation of where modifications to the molecular structure would likely enhance or decrease biological activity. mdpi.comresearchgate.net
Correlation of Physicochemical Descriptors (e.g., Lipophilicity, Electronic, Steric Properties) with Biological Activity
The biological activity of statins, including cerivastatin, is significantly influenced by their physicochemical properties. QSAR analyses often investigate the correlation between descriptors such as lipophilicity, electronic properties, and steric factors with the inhibitory activity against HMG-CoA reductase.
Lipophilicity: There is a clear relationship between the lipophilicity of statins and their biological activity. tandfonline.com Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), affects both the pharmacokinetics and pharmacodynamics of the drug. tandfonline.com For statins, a correlation has been shown between their lipophilicity and their ability to inhibit CYP3A4, a key enzyme in drug metabolism. tandfonline.com Cerivastatin is noted to be a highly lipophilic statin. e-lactancia.orgnih.gov This high lipophilicity contributes to its efficient uptake into the liver. e-lactancia.org
Electronic and Steric Properties: The electronic and steric properties of the various substituents on the core statin structure are critical for its binding affinity to HMG-CoA reductase. The specific arrangement of atoms and functional groups in cerivastatin, including the fluorophenyl group and the pyridine ring with its isopropyl and methoxymethyl substituents, creates a molecule with the optimal electronic and steric profile for interacting with the active site of the enzyme. wikipedia.orghelsinki.fimdpi.com The HMG-like moiety of all statins contains polar interactions with key residues in the enzyme's active site. wikipedia.org
QSAR models that incorporate these physicochemical descriptors can effectively predict the biological activity of new compounds and guide the design of more potent and selective inhibitors. nih.govpreprints.org
Table 2: Physicochemical Properties and Activity of Selected Statins
| Statin | log D7.0 | Ki (µM) for CYP3A4 Inhibition |
|---|---|---|
| Pravastatin | -2.42 | 115 |
| Simvastatin | 4.40 | 2.13 |
| Lovastatin | 3.91 | 2.98 |
| Fluvastatin | 3.65 | 7.10 |
| Atorvastatin (B1662188) | 4.20 | 2.54 |
| Cerivastatin | 4.24 | 2.18 |
Data from a QSAR study on statins inhibiting CYP3A4-mediated mexazolam (B1676545) hydroxylation. tandfonline.com This table shows the distribution coefficient at pH 7.0 (log D7.0) and the inhibition constant (Ki) for CYP3A4 inhibition, illustrating the correlation between lipophilicity and enzyme inhibition.
Rational Design Principles for Enhanced Molecular Interactions
Rational drug design aims to develop new therapeutic agents with improved efficacy and selectivity based on a thorough understanding of the drug-target interactions. researchgate.net For HMG-CoA reductase inhibitors like cerivastatin, the goal is to design molecules that bind more tightly and specifically to the enzyme's active site.
The design of synthetic statins, including cerivastatin, was a deliberate effort to create more potent inhibitors than the naturally derived ones. wikipedia.org This involved identifying the key pharmacophore—the HMG-like moiety—and then optimizing the surrounding hydrophobic groups to enhance binding affinity. wikipedia.orgmdpi.com
Key principles for enhancing molecular interactions with HMG-CoA reductase include:
Optimizing Hydrophobic Interactions: The large, hydrophobic ring system of Type II statins like cerivastatin is crucial for high-affinity binding. helsinki.fimdpi.com Rational design focuses on modifying this part of the molecule to better fit the hydrophobic pocket of the enzyme's active site.
Enhancing Polar Interactions: The dihydroxyheptanoic acid portion of the statin forms critical polar interactions, including hydrogen bonds, with amino acid residues in the active site, such as Ser684, Asp690, Lys691, and Lys692. wikipedia.org Modifications that strengthen these interactions can increase binding affinity.
Exploiting Enzyme Flexibility: Statins take advantage of the conformational flexibility of HMG-CoA reductase to create a favorable binding pocket. biorxiv.org Understanding this flexibility can inform the design of new inhibitors that induce an even more optimal enzyme conformation for binding.
Improving Hepatoselectivity: To minimize off-target effects, the rational design of statins can aim to improve their selective uptake into liver cells. This can be achieved by modulating the molecule's physicochemical properties, such as its hydrophilicity/lipophilicity, to favor uptake by hepatic transporters. e-lactancia.orgacs.org For instance, while cerivastatin's lipophilicity drives its hepatic uptake via passive diffusion, other statins are substrates for specific organic anion-transporting polypeptides (OATPs) expressed on hepatocytes. e-lactancia.orgacs.org
Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools in rational drug design. researchgate.netresearchgate.net These methods allow researchers to model the binding of potential new drugs to the target enzyme, predict their binding affinity, and identify opportunities for structural modifications to improve their activity and selectivity. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Atorvastatin |
| Cerivastatin |
| Cerivastatin(1-) |
| Cimetidine |
| Cisplatin (B142131) |
| Digoxin |
| Doxorubicin (B1662922) |
| Erythromycin |
| Fluvastatin |
| Gemfibrozil (B1671426) |
| Itraconazole |
| Lovastatin |
| Mexazolam |
| Nifedipine |
| Omeprazole |
| Pitavastatin |
| Pravastatin |
| Rosuvastatin (B1679574) |
| Simvastatin |
Pre Clinical Mechanistic Investigations of Cerivastatin 1 Beyond Cholesterol Biosynthesis
In Vitro Cellular Model Studies
In vitro studies using various cell lines have been instrumental in dissecting the specific molecular activities of cerivastatin (B1668405). These investigations reveal effects on vascular cells, immune cells, and hepatic cells, shedding light on the compound's broader biological interactions.
Elucidation of Molecular Pathways in Vascular Smooth Muscle Cells
Cerivastatin has been shown to directly influence the behavior of vascular smooth muscle cells (VSMCs), which are key in the development of atherosclerotic lesions. Research indicates that cerivastatin can inhibit VSMC proliferation and migration. oup.comnih.gov One mechanism for this is the inhibition of the NF-κB signaling pathway when activated by C-reactive protein (CRP). oup.com Studies have demonstrated that cerivastatin can reduce the CRP-induced activation of NF-κB in VSMCs. oup.com
Conversely, the withdrawal of cerivastatin from pre-treated VSMCs has been found to trigger pro-inflammatory responses. This withdrawal leads to an increased expression of monocyte chemoattractant protein-1 (MCP-1) and tissue factor (TF). ahajournals.org The underlying mechanism involves the activation of MAP kinase pathways and increased oxidative stress, characterized by the generation of reactive oxygen species (ROS). ahajournals.org Cerivastatin also demonstrates a differential effect on cell migration; it inhibits the migration of coronary artery smooth muscle cells (CASMC) while not affecting the migration of coronary artery endothelial cells (CAEC) at similar concentrations. oup.com
Table 1: Effects of Cerivastatin on Molecular Pathways in Vascular Smooth Muscle Cells (VSMCs) This table is interactive. You can sort and filter the data.
| Effect | Target Pathway/Molecule | Cell Type | Finding | Citation |
|---|---|---|---|---|
| Inhibition | Proliferation & Migration | Human Smooth Muscle Cells | Cerivastatin potently inhibits the proliferation of human smooth muscle cells. | nih.gov |
| Inhibition | Migration | Coronary Artery SMCs (CASMC) | Dose-dependently inhibits mitogen-induced migration. | oup.com |
| Inhibition | NF-κB Activation | Vascular Smooth Muscle Cells | Reduces NF-κB activation caused by C-reactive protein (CRP). | oup.com |
| Induction (upon withdrawal) | MCP-1 & Tissue Factor Expression | Vascular Smooth Muscle Cells | Withdrawal of cerivastatin increases the expression of these pro-inflammatory molecules. | ahajournals.org |
| Induction (upon withdrawal) | Oxidative Stress (ROS) | Vascular Smooth Muscle Cells | Statin withdrawal leads to a significant increase in cellular radical generation. | ahajournals.org |
| No Effect | Migration | Coronary Artery Endothelial Cells (CAEC) | No detectable effect on migration at concentrations that inhibit CASMC migration. | oup.com |
Investigations into Immune Cell Modulation (e.g., Macrophage Function)
Cerivastatin has demonstrated significant immunomodulatory effects, particularly on macrophages. In studies using the Raw264.7 macrophage cell line, cerivastatin was found to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with lipopolysaccharide (LPS). nih.gov This anti-inflammatory action is linked to the inhibition of the mevalonate (B85504) pathway, which subsequently disrupts protein prenylation and the actin cytoskeleton, processes necessary for certain inflammatory responses. nih.gov
Further research indicates that statins can influence macrophage polarization, the process by which macrophages adopt either a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. oup.com Statins may suppress the expression of genes induced by interferon-gamma (IFN-γ), a key cytokine in the M1 polarization pathway. oup.com They have been shown to suppress IFN-γ-induced expression of MHC class II in macrophages by inhibiting the class II transactivator (CIITA). oup.com Additionally, statins can decrease the secretion and activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in inflammation and tissue remodeling, in macrophages. mdpi.com
Table 2: Modulation of Macrophage Function by Cerivastatin This table is interactive. You can sort and filter the data.
| Effect | Target Molecule/Process | Cell Line | Key Finding | Citation |
|---|---|---|---|---|
| Inhibition | IL-6, TNF-α, IL-1α, IL-1β Production | Raw264.7 | Prevents LPS-induced pro-inflammatory cytokine production. | nih.gov |
| Inhibition | Cell Elongation & Filopodia Formation | Raw264.7 | Inhibits morphological changes induced by LPS. | nih.gov |
| Inhibition | IFN-γ Signaling | Macrophages | Suppresses IFN-γ-induced mRNA expression of MHC II. | oup.com |
| Inhibition | MMP-9 Secretion/Activity | Macrophages | Reduces the activity of matrix metalloproteinase-9. | mdpi.com |
| Modulation | Macrophage Polarization | Macrophages | Can influence the shift between M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes. | oup.com |
Cellular Responses in Hepatic and Other Tissue-Specific Cell Lines
Hepatic cell lines have been crucial for studying the primary mechanism of cerivastatin. In the human hepatoma cell line HepG2, cerivastatin is a potent inhibitor of cholesterol synthesis. nih.gov Beyond this, it also modulates other pathways in these cells. For instance, cerivastatin was shown to induce the expression of the gene for apolipoprotein A-I (apoA-I) in HepG2 cells. jci.org This effect is mediated by the inhibition of the Rho-signaling pathway, which results in reduced phosphorylation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). jci.org
The cellular uptake of cerivastatin is an important factor in its activity. It has a relatively high passive permeability compared to other statins but is also a substrate for the liver-specific uptake transporter OATP1B1. oup.comresearchgate.net The expression of such transporters can be variable in commonly used hepatic cell lines like HepG2 and Huh7, which can influence experimental outcomes. mit.eduoup.com These cell lines, derived from tumors, may not always perfectly represent the responses of normal primary hepatocytes due to differences in the expression of metabolic enzymes and transporters. mit.eduplos.org
Table 3: Cellular Responses to Cerivastatin in Hepatic Cell Lines This table is interactive. You can sort and filter the data.
| Effect | Target Molecule/Process | Cell Line | Key Finding | Citation |
|---|---|---|---|---|
| Inhibition | Cholesterol Synthesis | HepG2 | Potently inhibits cholesterol synthesis with a low IC50 value. | nih.gov |
| Inhibition | PPARα Phosphorylation | HepG2 | Decreases the phosphorylation activity of PPARα. | jci.org |
| Induction | apoA-I Gene Expression | HepG2 | Increases apoA-I mRNA levels at the transcriptional level. | jci.org |
| Uptake | Cellular Uptake | HEK293-OATP1B1 | Uptake is mediated by the OATP1B1 transporter, though it also has high passive permeation. | oup.comresearchgate.net |
Mechanistic Studies on Cellular Integrity and Stress Responses
Statins, including cerivastatin, can impact cellular integrity and stress response pathways. As mentioned previously, the withdrawal of cerivastatin can induce oxidative stress in VSMCs, leading to an increase in ROS formation. ahajournals.org In skeletal muscle cells, statins have been shown to induce apoptosis. nih.gov This process may be triggered by the impairment of mitochondrial function, leading to mitochondrial membrane depolarization and subsequent cell death. nih.gov Simvastatin (B1681759), for example, was found to induce mitochondrial oxidative stress in primary human skeletal myotubes. nih.gov
Statins can also influence the expression of proteins that regulate muscle mass. They have been found to induce the expression of atrogin-1, a protein linked to muscle atrophy. nih.gov This induction is thought to result from a defect in geranylgeranylation, a downstream process of the mevalonate pathway. nih.gov Furthermore, statins may affect cellular integrity by reducing the cholesterol content of cell membranes, which could increase the vulnerability of skeletal muscle cells. nih.gov On a broader level, statins can modulate the Nrf2/HO-1 signaling pathway, a key system involved in protecting cells from oxidative stress. mdpi.com
Table 4: Effects of Statins on Cellular Integrity and Stress Responses This table is interactive. You can sort and filter the data.
| Effect | Target Process/Pathway | Cell Type | Mechanism/Finding | Citation |
|---|---|---|---|---|
| Induction (upon withdrawal) | Oxidative Stress (ROS) | Vascular Smooth Muscle Cells | Cerivastatin withdrawal increases ROS formation. | ahajournals.org |
| Induction | Apoptosis | Skeletal Myocytes | Can induce apoptosis, potentially via mitochondrial dysfunction. | nih.gov |
| Induction | Atrogin-1 Expression | Skeletal Muscle | Upregulates the expression of this muscle atrophy-linked protein. | nih.gov |
| Reduction | Membrane Cholesterol | Skeletal Muscle Cells | May increase cell vulnerability by reducing membrane cholesterol content. | nih.gov |
| Modulation | Nrf2/HO-1 Pathway | Various | Can modulate this key antioxidant defense pathway. | mdpi.com |
In Vivo Animal Model Studies Focusing on Molecular Pathogenesis
Animal models provide a systemic context for the molecular findings observed in vitro, allowing for the study of interactions between different tissues.
Effects on Hepatic and Extrahepatic Cholesterol Synthesis Regulation
In vivo studies in rats and dogs have confirmed that cerivastatin is a highly potent inhibitor of hepatic cholesterol synthesis. nih.gov A key finding from these studies is the significant liver selectivity of the compound. nih.gov The oral ED50 value for inhibiting hepatic cholesterol synthesis was substantially lower than that for inhibiting synthesis in extrahepatic tissues like the small intestine and testes, indicating that its primary action is concentrated in the liver. nih.gov This hepatoselectivity is a characteristic of lipophilic statins that can passively diffuse into various tissues, although carrier-mediated uptake is also crucial for liver targeting. ahajournals.orgsynergypublishers.com
In a rabbit model of atherosclerosis (WHHL rabbits), cerivastatin was effective in reducing lesion progression. nih.gov However, unlike the statin fluvastatin, it did not cause a decrease in the percentage of smooth muscle cells within the atherosclerotic lesions in this specific model. nih.gov In other rabbit models with balloon-injured arteries, cerivastatin was shown to suppress the thickening of the neointima by reducing both the proliferation of smooth muscle cells and the infiltration of macrophages. nih.gov The regulation of cholesterol synthesis in the liver by statins can have secondary effects on extrahepatic tissues; by lowering systemic cholesterol, the normal feedback inhibition on cholesterol synthesis in these tissues may be lessened. synergypublishers.com
Table 5: In Vivo Effects of Cerivastatin on Cholesterol Synthesis and Vascular Pathogenesis This table is interactive. You can sort and filter the data.
| Animal Model | Tissue/Process | Finding | Citation |
|---|---|---|---|
| Rat & Dog | Hepatic Cholesterol Synthesis | Potent inhibition with high liver selectivity (oral ED50 of 0.002 mg/kg). | nih.gov |
| Rat | Extrahepatic Cholesterol Synthesis (Small Intestine, Testes) | At least 50-fold less active compared to the liver, indicating high liver selectivity. | nih.gov |
| WHHL Rabbit | Atherosclerotic Lesions (Aorta) | Did not decrease the percent area of smooth muscle cells in lesions, unlike fluvastatin. | nih.gov |
| Balloon-Injured Rabbit | Neointimal Thickening | Suppressed neointimal thickening by attenuating SMC proliferation and macrophage infiltration. | nih.gov |
Molecular Changes in Atherosclerotic Plaque Stabilization Models
Pre-clinical studies have elucidated the molecular mechanisms by which Cerivastatin(1-) contributes to the stabilization of atherosclerotic plaques, extending beyond its primary role in cholesterol biosynthesis. These investigations have primarily focused on the compound's effects on inflammatory cells, particularly macrophages, and their secretion of enzymes that degrade the extracellular matrix, a key process in plaque destabilization.
In animal models, specifically in Watanabe heritable hyperlipidemic (WHHL) rabbits, Cerivastatin(1-) treatment has been shown to significantly diminish the accumulation of macrophages within aortic atheroma. ahajournals.orgnih.govnih.gov This reduction is not due to an increase in macrophage cell death (apoptosis), as TUNEL staining revealed no significant changes, but rather a suppression of macrophage proliferation. ahajournals.orgnih.govahajournals.org The molecular marker for cell proliferation, histone mRNA, was found to be reduced in macrophages within the plaques of treated animals, indicating an inhibition of cell division. ahajournals.orgnih.gov This effect on macrophage proliferation is a crucial element in altering the biology of the atherosclerotic lesion and promoting stability. ahajournals.org
A critical aspect of plaque stability is the integrity of its fibrous cap, which is largely composed of extracellular matrix proteins like collagen. This cap can be degraded by matrix metalloproteinases (MMPs), a family of enzymes overexpressed by macrophages in unstable plaques. ahajournals.org Research has demonstrated that Cerivastatin(1-) treatment leads to a marked decrease in the expression of several key MMPs within the plaque. In vivo studies in WHHL rabbits showed reduced expression of MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-9 (gelatinase-B). ahajournals.orgnih.gov
In vitro studies using cultured human and rabbit macrophages and vascular smooth muscle cells (SMCs) have corroborated these findings, showing that Cerivastatin(1-) inhibits the secretion of MMP-1, MMP-2, MMP-3, and MMP-9. ahajournals.orgnih.gov The mechanism for this inhibition is not at the level of gene transcription (mRNA levels were unaffected) but appears to be post-transcriptional. ahajournals.org The effect is dependent on the inhibition of isoprenoid synthesis, as it can be reversed by the addition of mevalonate and geranylgeranylpyrophosphate (GGPP), but not by squalene, a downstream product in the cholesterol synthesis pathway. ahajournals.org This indicates that the depletion of isoprenoids, which are essential for the function of small signaling proteins like Rho, is the key mechanism. The inhibition of RhoA signaling has been shown to prevent the secretion of MMP-9. nih.govresearchgate.net
Furthermore, Cerivastatin(1-) influences the thrombogenicity of the plaque by reducing the expression of Tissue Factor (TF), a potent initiator of the coagulation cascade. ahajournals.orgnih.govahajournals.org Macrophages within atherosclerotic plaques are a primary source of TF. Studies have shown that Cerivastatin(1-) treatment decreases TF expression in macrophages both in vivo in WHHL rabbits and in vitro in cultured human monocytes/macrophages. ahajournals.orgnih.govnih.govoup.com This reduction in TF contributes to a less pro-thrombotic plaque environment, further enhancing its stability. The inhibitory effect on TF expression is also linked to the inhibition of the Ras/Rho signaling pathways. nih.govresearchgate.net
Interactive Data Table: Effect of Cerivastatin(1-) on Key Molecules in Plaque Stabilization
| Molecule/Process | Cell Type(s) | Observed Effect | Underlying Molecular Mechanism | References |
|---|---|---|---|---|
| Macrophage Accumulation | Plaque Macrophages | Decrease | Inhibition of macrophage proliferation (reduced histone mRNA) | ahajournals.orgnih.govnih.govahajournals.org |
| MMP-1 (Collagenase-1) | Plaque Macrophages, SMCs | Decreased Expression/Secretion | Post-transcriptional; Inhibition of isoprenoid synthesis (GGPP-dependent) | ahajournals.orgnih.govahajournals.org |
| MMP-3 (Stromelysin-1) | Plaque Macrophages, SMCs | Decreased Expression/Secretion | Post-transcriptional; Inhibition of isoprenoid synthesis (GGPP-dependent) | ahajournals.orgnih.govahajournals.org |
| MMP-9 (Gelatinase-B) | Plaque Macrophages, Monocytes, SMCs | Decreased Expression/Secretion | Inhibition of RhoA/NF-κB signaling pathway; Inhibition of isoprenoid synthesis | ahajournals.orgnih.govahajournals.orgnih.govresearchgate.net |
| Tissue Factor (TF) | Plaque Macrophages, Monocytes | Decreased Expression | Inhibition of Rho/Ras signaling pathways | ahajournals.orgnih.govahajournals.orgnih.govoup.com |
Examination of Teratogenicity, Mutagenicity, and Carcinogenicity at a Mechanistic, Molecular Level
The preclinical safety assessment of Cerivastatin(1-) involved detailed investigations into its potential to cause birth defects (teratogenicity), genetic mutations (mutagenicity), and cancer (carcinogenicity).
Teratogenicity
While some early preclinical overviews concluded that Cerivastatin(1-) was not teratogenic, more recent and mechanistically focused studies have revealed potential risks associated with its impact on fundamental embryonic development pathways. nih.gov The primary mechanism of action of statins, the inhibition of HMG-CoA reductase, is itself a point of concern for teratogenicity. This enzyme catalyzes the formation of mevalonate, a precursor not only for cholesterol but also for a variety of other molecules essential for normal fetal development, including isoprenoids required for cell signaling and protein modification.
Studies using vertebrate embryo models have provided insight into the potential molecular consequences of inhibiting this pathway. In Xenopus laevis (African clawed frog) embryos, Cerivastatin(1-) was found to be one of the more toxic statins, inducing developmental delays, a shortened body axis, and pericardiac edema. nih.gov This suggests that disruption of cholesterol biosynthesis can have significant and detrimental effects on embryogenesis. nih.gov
Further mechanistic work in bovine embryos has shown that Cerivastatin(1-) can disrupt the Hippo signaling pathway, a critical regulator of cell fate determination during early development. nih.gov Specifically, treatment with Cerivastatin(1-) led to a significant decrease in the gene expression and nuclear localization of YAP1 (Yes-Associated Protein 1), a key transcriptional regulator in this pathway. nih.govresearchgate.net The proper function of the Hippo-YAP pathway is essential for the segregation of the inner cell mass and the trophectoderm during blastocyst formation. Its disruption by Cerivastatin(1-) points to a specific molecular mechanism by which the compound could interfere with normal embryonic development. nih.govresearchgate.net
Mutagenicity
Preclinical assessments have generally concluded that Cerivastatin(1-) does not possess mutagenic properties. There is no evidence from the reviewed literature to suggest that Cerivastatin(1-) directly causes DNA damage or genetic mutations. In fact, some studies on other statins, such as atorvastatin (B1662188) and rosuvastatin (B1679574), have suggested a potential beneficial effect by decreasing levels of chromosomal DNA damage in patients with dyslipidemia, though the mechanism is not fully understood and is independent of oxidative DNA damage. nih.gov The absence of a mutagenic signal suggests that the adverse effects associated with Cerivastatin(1-) are not mediated through direct interaction with or damage to the genetic material.
Carcinogenicity
The carcinogenic potential of Cerivastatin(1-) has been evaluated in long-term animal studies. In a 2-year study in mice, administration of Cerivastatin(1-) was associated with a statistically significant increase in the incidence of hepatocellular adenomas and carcinomas at higher doses. This finding indicates a potential for liver carcinogenicity with chronic exposure in this species.
The molecular mechanisms underlying this observation are complex and appear to be distinct from the anti-proliferative effects observed in many cancer cell lines in vitro. In numerous in vitro studies, Cerivastatin(1-) has demonstrated anti-cancer properties by inhibiting the proliferation and inducing apoptosis in various cancer cell lines, including breast cancer. oup.comnih.govresearchgate.netahajournals.org These anti-tumor effects are mechanistically linked to the inhibition of the mevalonate pathway, which deprives cancer cells of essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP). This, in turn, inhibits the function of key signaling proteins like Ras and RhoA, leading to cell cycle arrest in the G1 phase. oup.comahajournals.orgmedchemexpress.com A key mediator of this cell cycle arrest is the upregulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1. oup.comnih.govahajournals.orgmedchemexpress.com
The apparent contradiction between the in vitro anti-cancer effects and the in vivo carcinogenicity in mouse liver may relate to tissue-specific, long-term consequences of disrupting the mevalonate pathway. While acute inhibition of this pathway is detrimental to rapidly dividing cancer cells, chronic inhibition in a metabolically active organ like the liver could potentially lead to adaptive responses or other cellular stresses that, over a prolonged period, promote tumorigenesis. The precise molecular cascade leading from chronic HMG-CoA reductase inhibition to hepatocellular carcinoma in mice remains an area for further investigation.
Interactive Data Table: Summary of Mechanistic Findings for Teratogenicity, Mutagenicity, and Carcinogenicity
| Endpoint | Finding | Molecular Mechanism | Model System | References |
|---|---|---|---|---|
| Teratogenicity | Embryotoxic effects (developmental delay, edema) | Inhibition of HMG-CoA reductase, disrupting the Hippo signaling pathway (decreased YAP1 expression/localization) | Xenopus laevis, Bovine Embryos | nih.govnih.govresearchgate.net |
| Mutagenicity | Not found to be mutagenic | No evidence of direct DNA damage | Preclinical studies | nih.gov |
| Carcinogenicity | Increased incidence of hepatocellular adenomas and carcinomas | Not fully elucidated for in vivo effect. In vitro anti-cancer effects via inhibition of Ras/RhoA signaling and upregulation of p21Waf1/Cip1 | 2-year mouse bioassay (in vivo); Human cancer cell lines (in vitro) | oup.comnih.govahajournals.orgmedchemexpress.com |
Future Directions in Cerivastatin 1 Research
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The synthesis of complex chiral molecules like Cerivastatin (B1668405) presents inherent challenges, particularly concerning scalability, cost-effectiveness, and environmental impact. Future research will increasingly focus on developing novel synthetic methodologies that align with the principles of green chemistry, aiming for enhanced sustainability and industrial scalability.
Key Approaches:
Biocatalysis: This area holds significant promise for the sustainable production of statins and their intermediates. Biocatalytic processes often operate under mild reaction conditions (ambient temperature, neutral pH), utilize water as a solvent, and offer high chemo-, regio-, and enantioselectivity, thereby reducing waste and energy consumption compared to traditional chemical synthesis wikipedia.orgguidetopharmacology.orgwikipedia.org. Research could explore engineered enzymes, such as 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), or whole-cell biocatalysts (e.g., engineered Escherichia coli or Saccharomyces cerevisiae strains) to synthesize key chiral building blocks of Cerivastatin or its analogues wikipedia.orgwikipedia.orgmetabolomicsworkbench.orgmcw.edu. The inherent chirality of statins, which poses a challenge in conventional synthesis, can be precisely controlled through enzymatic reactions, leading to high enantiomeric purity wikipedia.orgmcw.edu.
Flow Chemistry: The adoption of continuous flow synthesis techniques offers advantages in terms of process control, safety, efficiency, and scalability. By conducting reactions in micro- or millireactors, researchers can achieve improved heat and mass transfer, leading to faster reaction times, higher yields, and reduced solvent usage. Applying flow chemistry to Cerivastatin synthesis, particularly for problematic steps or the production of intermediates, could significantly enhance its manufacturing feasibility and sustainability wikipedia.org.
Chemoenzymatic Hybrid Approaches: Combining the strengths of chemical synthesis with the selectivity of biocatalysis could lead to highly efficient and sustainable routes. This involves identifying specific steps in the Cerivastatin synthetic pathway that can be optimized using enzymes, followed by conventional chemical transformations for other stages. Such hybrid approaches can streamline multi-step syntheses, reduce the number of purification steps, and minimize the generation of hazardous by-products guidetopharmacology.org.
Computational Chemistry and In Silico Drug Discovery Approaches for Analogues
Computational chemistry and in silico drug discovery are indispensable tools for accelerating the design and optimization of novel Cerivastatin analogues. These approaches can significantly reduce the time and cost associated with traditional drug development by predicting molecular properties and interactions before experimental synthesis.
Key Methodologies and Applications:
Molecular Docking and Dynamics Simulations: These techniques allow for the prediction of how Cerivastatin and its potential analogues bind to target proteins, such as HMG-CoA reductase, at an atomic level citeab.comguidetopharmacology.orgnih.govhmdb.ca. Molecular dynamics simulations can further provide insights into the conformational changes of both the ligand and the target, as well as the stability of the ligand-protein complex, offering a dynamic view of their interaction citeab.comnih.gov. This can guide the design of analogues with improved binding affinity or selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: QSAR/QSPR models establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties guidetopharmacology.orghmdb.ca. For Cerivastatin analogues, these models can be used to predict desired characteristics like potency, solubility, or membrane permeability, enabling the virtual screening of large chemical libraries and prioritizing compounds for synthesis and experimental testing guidetopharmacology.org.
Virtual Screening and Pharmacophore Modeling: Virtual screening allows for the rapid identification of potential lead compounds from vast databases based on their predicted binding to a target or their similarity to a known active compound like Cerivastatin nih.gov. Pharmacophore models, which represent the essential steric and electronic features required for a molecule to interact with a specific biological target, can be derived from Cerivastatin's structure and used to search for novel scaffolds with similar activity nih.gov.
Fragment-Based Drug Design (FBDD) and Scaffold Hopping: These strategies can be employed to design novel Cerivastatin analogues by identifying small molecular fragments that bind to specific regions of the target site (FBDD) or by replacing the core structure of Cerivastatin with a chemically distinct scaffold while retaining its essential binding interactions (scaffold hopping) guidetopharmacology.org. This can lead to the discovery of compounds with improved properties, including enhanced target selectivity or reduced off-target effects.
Advanced Spectroscopic and Structural Biology Techniques for Target Interaction Analysis
Understanding the precise molecular interactions between Cerivastatin and its biological targets is crucial for rational drug design and for elucidating its pleiotropic effects. Advanced spectroscopic and structural biology techniques provide high-resolution insights into these interactions.
Key Techniques and Their Contributions:
X-ray Crystallography: This technique remains the gold standard for determining the three-dimensional atomic structure of proteins and their complexes with ligands. By co-crystallizing HMG-CoA reductase with Cerivastatin or its analogues, researchers can precisely map the binding site, identify key amino acid residues involved in interaction, and understand the structural basis of its potent inhibition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is powerful for studying the structure, dynamics, and interactions of biomolecules in solution. It can reveal conformational changes upon ligand binding, identify binding epitopes, and quantify binding affinities. For Cerivastatin, NMR can be used to investigate its interactions with HMG-CoA reductase, other proteins, or even model biological membranes, providing insights into its membrane permeability and potential off-target interactions.
Cryo-Electron Microscopy (Cryo-EM): With recent advancements, Cryo-EM has become a vital tool for determining the structures of large, flexible, or membrane-bound protein complexes that are challenging to crystallize guidetopharmacology.org. This technique could be particularly valuable for studying Cerivastatin's interaction with HMG-CoA reductase in more native-like environments or with larger multi-protein complexes involved in its pleiotropic effects.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative data on binding kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy, and Gibbs free energy) of ligand-target interactions. SPR can measure real-time binding events, while ITC directly measures the heat changes associated with binding, offering a comprehensive thermodynamic profile of Cerivastatin's interaction with its targets. These data are critical for understanding the driving forces behind binding and for optimizing analogue design.
Fluorescence Spectroscopy: This technique can be used to investigate the binding of Cerivastatin to proteins by monitoring changes in the intrinsic fluorescence of the protein upon ligand binding, providing insights into binding constants and the nature of the interaction.
Investigation of Cerivastatin as a Molecular Probe for Biological Pathways
Despite its withdrawal from the market, Cerivastatin's high potency and well-characterized mechanism of HMG-CoA reductase inhibition make it an invaluable molecular probe for dissecting various biological pathways beyond cholesterol synthesis. Its ability to perturb the mevalonate (B85504) pathway has far-reaching consequences on cellular processes.
Applications as a Molecular Probe:
Dissecting the Mevalonate Pathway and Isoprenoid Synthesis: Cerivastatin directly inhibits HMG-CoA reductase, thereby blocking the synthesis of mevalonate and downstream isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational prenylation of small GTPases like Ras and RhoA, which are critical regulators of numerous cellular functions, including cell proliferation, migration, differentiation, and survival. Cerivastatin can be used to precisely study the roles of these prenylated proteins in various physiological and pathological contexts.
Elucidating Pleiotropic Effects: Cerivastatin exhibits a range of "pleiotropic" effects, including anti-inflammatory, antioxidant, antiproliferative, and immunomodulatory activities, which are largely independent of its cholesterol-lowering action. By using Cerivastatin as a probe, researchers can further investigate the molecular mechanisms underlying these effects, such as its impact on cellular reactive oxygen species (ROS) generation, MAP kinase signaling pathways, and the expression of genes involved in inflammation and apoptosis.
Investigating Cell Cycle Regulation and Apoptosis: Studies have shown that Cerivastatin can influence cell cycle progression and induce apoptosis in various cell lines, particularly aggressive cancer cells. It can serve as a probe to understand how mevalonate pathway inhibition impacts cell cycle regulatory proteins (e.g., CDKN1A, CDC2, CDC25A) and triggers apoptotic pathways (e.g., through genes like DRAM and caspase 9).
Identifying Novel Targets and Pathways: Given its broad range of cellular effects, Cerivastatin can be employed in phenotypic screening assays or target deconvolution studies to identify previously unrecognized molecular targets or signaling pathways that are sensitive to mevalonate pathway inhibition. This could lead to the discovery of new therapeutic avenues for diseases where these pathways are dysregulated.
Understanding Disease Mechanisms: By selectively perturbing the mevalonate pathway with Cerivastatin, researchers can gain deeper insights into the pathogenesis of various diseases, including certain cancers, neurodegenerative disorders, and inflammatory conditions, where isoprenoid metabolism plays a critical role.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Cerivastatin(1-)'s impact on cellular protein synthesis?
- Methodological Answer : Human induced pluripotent stem cell-derived myocytes (hiPSC-MCs) are robust models for assessing statin-induced myotoxicity. Researchers should treat hiPSC-MCs with Cerivastatin(1-) at varying concentrations (e.g., 1–10 µM) and measure protein synthesis inhibition using SUnSET assays (puromycin incorporation) via immunoblotting. Normalize results to loading controls (e.g., α-tubulin) and validate with mevalonic acid (MVA) supplementation to confirm pathway specificity .
Q. How can LC-MS/MS be optimized to quantify isoprenoid levels in statin-treated cells?
- Methodological Answer : For precise quantification of geranylgeranyl pyrophosphate (GGPP), farnesyl pyrophosphate (FPP), and geranyl pyrophosphate (GPP), use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards. Normalize isoprenoid levels to cellular protein content. Include controls with MVA and geranylgeraniol (GGOH) to assess pathway rescue. Statistical analysis should employ one-way ANOVA with post hoc tests (e.g., Dunnett’s or Tukey’s) to compare treated vs. untreated groups .
Q. What statistical approaches are critical for analyzing dose-dependent effects of Cerivastatin(1-) in cytotoxicity assays?
- Methodological Answer : Use dose-response curves to calculate IC50 values. Pair these with high-content multi-parametric cytotoxicity assays, measuring mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS). Apply non-linear regression models and validate findings with positive controls (e.g., amiodarone for mitochondrial disruption). Ensure ethical approval for human cell line use .
Advanced Research Questions
Q. How can contradictory data on Cerivastatin(1-)’s myotoxicity mechanisms be resolved?
- Methodological Answer : Contradictions often arise from differences in model systems (e.g., primary vs. iPSC-derived cells) or dosing regimens. To address this:
- Perform comparative studies using hiPSC-MCs and primary myocytes under identical conditions.
- Integrate proteomic and transcriptomic analyses to identify pathway-specific perturbations (e.g., Atrogin-1 upregulation vs. mTOR inhibition).
- Use meta-analysis frameworks to harmonize datasets from disparate studies, applying random-effects models to account for heterogeneity .
Q. What parameters should guide the design of multi-omics studies to map Cerivastatin(1-)’s off-target effects?
- Methodological Answer :
- Proteomics : Use tandem mass tag (TMT) labeling to quantify protein abundance changes. Focus on ubiquitin-proteasome system components (e.g., Atrogin-1, MuRF1).
- Metabolomics : Employ untargeted LC-MS to profile lipid intermediates and oxidative stress markers.
- Transcriptomics : Apply RNA-seq with differential expression analysis (DESeq2 or edgeR). Validate findings via qRT-PCR for key targets like ATORGIN1 .
- Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, PRIDE) .
Q. How can researchers optimize in vitro models to recapitulate in vivo statin-induced myopathy?
- Methodological Answer :
- Co-culture hiPSC-MCs with hepatocytes to mimic systemic statin metabolism.
- Incorporate mechanical or electrical stimulation to induce physiological stress.
- Use microfluidic devices to simulate pharmacokinetic profiles (e.g., peak plasma concentrations).
- Validate models by comparing biomarker profiles (e.g., creatine kinase, myoglobin) with clinical data .
Data Presentation and Reproducibility Guidelines
-
Tables/Figures :
- Figure Design : Label axes clearly (e.g., "Cerivastatin Concentration (µM)" vs. "Protein Synthesis Rate (%)"). Use error bars for SD/SE and asterisks for significance levels (*p < 0.05, **p < 0.01).
- Supplementary Materials : Archive large datasets (e.g., raw LC-MS/MS spectra) in FAIR-aligned repositories. Provide detailed protocols for assay conditions and statistical codes (R/Python scripts) .
-
Ethical Compliance :
- Declare ethics committee approvals (e.g., MHRA for clinical data) and obtain informed consent for human-derived samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
